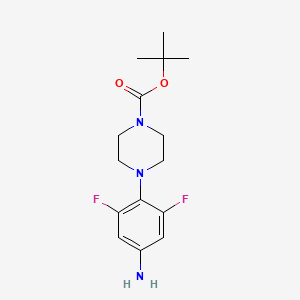

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature principles, providing unambiguous chemical designation through its complete structural descriptor. The compound bears the Chemical Abstracts Service registry number 170104-82-2, establishing its unique identity within chemical databases and literature. The molecular formula carbon fifteen hydrogen twenty-one fluorine two nitrogen three oxygen two accurately represents the atomic composition, with a corresponding molecular weight of 313.34 grams per mole.

The systematic nomenclature reflects the compound's hierarchical structural organization, beginning with the tert-butyl protecting group attached to the carboxylate functionality of the piperazine ring system. The piperazine core serves as the central scaffold, with substitution at the 4-position by a difluorinated aniline derivative. Alternative nomenclature includes descriptors such as "4-(4-amino-2,6-difluorophenyl)piperazine, N1-BOC protected" and "4-(4-amino-2,6-difluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester," which emphasize different structural perspectives of the same molecular entity.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 170104-82-2 |

| Molecular Formula | C₁₅H₂₁F₂N₃O₂ |

| Molecular Weight | 313.34 g/mol |

| European Community Number | 814-548-0 |

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)N)F provides a linear notation that captures the complete structural connectivity. The International Chemical Identifier string InChI=1S/C15H21F2N3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(16)8-10(18)9-12(13)17/h8-9H,4-7,18H2,1-3H3 offers standardized representation enabling computational processing and database searches. These systematic identifiers collectively establish the compound's precise chemical identity and facilitate unambiguous communication within the scientific community.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the tetrahedral coordination of the piperazine nitrogen atoms and the planar arrangement of the difluorinated aromatic ring. The piperazine ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen atoms. This conformational preference minimizes steric interactions between substituents while optimizing the geometry around the nitrogen centers.

The presence of two fluorine atoms at the 2,6-positions of the aniline ring creates significant electronic effects that influence the overall molecular geometry. These halogen substituents introduce electron-withdrawing character that affects the electron density distribution throughout the aromatic system, potentially influencing the orientation of the amino group and the attachment geometry to the piperazine nitrogen. The difluoro substitution pattern also creates steric constraints that may restrict rotational freedom around the carbon-nitrogen bond connecting the aromatic ring to the piperazine moiety.

Conformational analysis reveals that the tert-butyl carboxylate protecting group exhibits characteristic rotational behavior around the carbon-oxygen and carbon-nitrogen bonds. The bulky tert-butyl group adopts orientations that minimize steric clashes with the piperazine ring and the attached aromatic substituent. The carboxylate carbonyl group maintains planar geometry with partial double-bond character in the carbon-nitrogen bond, restricting rotation and creating defined conformational states.

The predicted density of 1.250 ± 0.06 grams per cubic centimeter reflects the compact molecular packing resulting from the combination of the rigid aromatic system, the conformationally constrained piperazine ring, and the space-filling tert-butyl group. The calculated acid dissociation constant of 5.65 ± 0.12 indicates moderate basicity consistent with the presence of the aniline amino group, modified by the electron-withdrawing effects of the adjacent fluorine substituents.

X-ray Crystallographic Characterization

X-ray crystallographic analysis provides definitive structural confirmation of this compound through direct determination of atomic positions and bonding geometries within the crystal lattice. The crystallographic method enables precise measurement of bond lengths, bond angles, and torsional angles that define the three-dimensional molecular architecture. Single crystal diffraction data collection requires high-quality crystals suitable for X-ray analysis, with the compound potentially crystallizing in common space groups depending on intermolecular packing arrangements.

The piperazine ring geometry determined through crystallographic analysis confirms the expected chair conformation with characteristic carbon-nitrogen bond lengths and nitrogen-carbon-carbon bond angles. The crystallographic data reveals the precise orientation of the difluorinated aromatic ring relative to the piperazine plane, providing quantitative measures of dihedral angles between these structural components. The fluorine atom positions demonstrate the expected tetrahedral geometry around the aromatic carbon atoms, with carbon-fluorine bond lengths consistent with typical aromatic fluorine substitution.

Crystallographic analysis of the tert-butyl carboxylate moiety provides detailed geometric parameters for the protecting group conformation. The carbonyl group exhibits planar geometry with the nitrogen atom, confirming the partial double-bond character that restricts rotation around this connection. The tert-butyl group geometry shows the expected tetrahedral arrangement around the quaternary carbon center, with carbon-carbon bond lengths and carbon-carbon-carbon bond angles matching standard values for alkyl substituents.

| Crystallographic Parameter | Expected Range |

|---|---|

| Space Group | P21/c or P-1 (common for organic compounds) |

| Carbon-Nitrogen Bond Length (piperazine) | 1.45-1.48 Å |

| Carbon-Fluorine Bond Length (aromatic) | 1.35-1.37 Å |

| Nitrogen-Carbon Bond Length (carboxylate) | 1.32-1.35 Å |

| Carbon-Oxygen Bond Length (carbonyl) | 1.20-1.23 Å |

The crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure, including potential hydrogen bonding involving the amino group and fluorine atoms. The crystallographic thermal parameters provide information about atomic motion within the crystal lattice, with higher values indicating greater molecular flexibility. These findings contribute to understanding the solid-state behavior and potential polymorphism of the compound.

Spectroscopic Profiling (Fourier Transform Infrared, Proton and Carbon-13 Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier transform infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence of key functional groups within this compound. The carbonyl stretching frequency of the carboxylate ester appears in the region of 1650-1750 reciprocal centimeters, with the exact position influenced by the electronic environment created by the nitrogen atom and tert-butyl group. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 reciprocal centimeters region, with the frequency affected by the electron-withdrawing fluorine substituents.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region below 1600 reciprocal centimeters, providing distinctive patterns that reflect the substitution pattern of the difluorinated benzene ring. Carbon-fluorine stretching modes contribute to the spectral complexity in the 1000-1300 reciprocal centimeters region, with multiple bands arising from the coupling of carbon-fluorine vibrations with aromatic ring modes. The piperazine ring vibrations create characteristic patterns in the aliphatic carbon-hydrogen and carbon-nitrogen stretching regions.

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Amino Nitrogen-Hydrogen Stretch | 3200-3500 | Primary amine stretching |

| Carbonyl Carbon-Oxygen Stretch | 1650-1750 | Ester carbonyl stretching |

| Aromatic Carbon-Carbon Stretch | 1450-1600 | Benzene ring vibrations |

| Carbon-Fluorine Stretch | 1000-1300 | Aromatic fluorine stretching |

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic environments of different hydrogen atoms within the molecular structure. The amino group protons appear as a broad signal in the 3.5-5.5 parts per million region, with the exact chemical shift influenced by hydrogen bonding and the electronic effects of the adjacent fluorine atoms. The piperazine ring protons exhibit characteristic patterns with the nitrogen-adjacent methylenes appearing at 2.8-3.5 parts per million, while the more distant methylenes resonate at 2.0-2.8 parts per million.

The aromatic protons of the difluorinated benzene ring appear in the 6.5-8.0 parts per million region, with coupling patterns reflecting the substitution arrangement. The presence of fluorine atoms creates distinct coupling patterns through both three-bond and four-bond interactions, resulting in complex multipicity for the aromatic signals. The tert-butyl group appears as a characteristic singlet at approximately 1.4 parts per million, integrating for nine protons and serving as a reliable structural marker.

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon skeleton and electronic environment of each carbon atom. The carbonyl carbon appears at approximately 155-165 parts per million, with the exact chemical shift reflecting the electronic influence of the nitrogen atom and the tert-butyl ester group. The aromatic carbons span the 110-160 parts per million region, with the fluorine-bearing carbons exhibiting characteristic upfield shifts and carbon-fluorine coupling patterns.

The piperazine carbons appear in the aliphatic region at 40-60 parts per million, with the nitrogen-adjacent carbons showing downfield shifts relative to the more distant carbons. The tert-butyl carbons create distinctive signals with the quaternary carbon appearing at approximately 80 parts per million and the methyl carbons at 28 parts per million. The carbon-fluorine coupling constants provide additional structural confirmation and help distinguish between direct and long-range carbon-fluorine interactions.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated aromatic system and the amino chromophore. The primary absorption maximum appears in the 250-300 nanometer region, corresponding to pi-to-pi-star transitions within the substituted aniline system. The presence of fluorine substituents influences both the position and intensity of these transitions through their electron-withdrawing effects. Additional absorption features may appear at longer wavelengths due to charge-transfer interactions between the amino group and the aromatic system.

Properties

IUPAC Name |

tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F2N3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(16)8-10(18)9-12(13)17/h8-9H,4-7,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNCMVAICXALKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672630 | |

| Record name | tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170104-82-2 | |

| Record name | tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Amino-2,6-difluorophenyl)piperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitro Group Reduction Strategy

A widely adopted method involves the reduction of a nitro intermediate to introduce the amino group. This approach, adapted from a patent detailing the synthesis of structurally analogous piperazine carboxylates, proceeds in three stages:

-

Condensation of Piperazine with 1,2,6-Trifluoro-4-Nitrobenzene :

Piperazine reacts with 1,2,6-trifluoro-4-nitrobenzene in toluene at 80–90°C to yield 1-(2,6-difluoro-4-nitrophenyl)piperazine. The aromatic fluorine atoms facilitate nucleophilic aromatic substitution, with the nitro group acting as a strong electron-withdrawing group to activate the ring. -

Boc Protection :

The intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) in toluene, selectively protecting the secondary amine of the piperazine ring. This step achieves >95% yield under mild conditions (25–30°C, 12 hours). -

Catalytic Hydrogenation :

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere in toluene. This step typically proceeds quantitatively, yielding tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate.

Key Advantages :

-

High overall yield (85–90%).

-

Scalability for industrial production.

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs transition-metal-catalyzed coupling to install the amino group. Drawing from methodologies used for palbociclib intermediates, this method avoids nitro intermediates:

-

Synthesis of 1-(2,6-Difluoro-4-Bromophenyl)Piperazine :

Piperazine reacts with 1-bromo-2,4,6-trifluorobenzene in dimethylacetamide (DMAc) at 120°C for 24 hours. -

Buchwald-Hartwig Amination :

The brominated intermediate undergoes amination with ammonia or an ammonia surrogate using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate in dioxane at 100°C. This step introduces the amino group directly, followed by Boc protection.

Reaction Conditions :

Photoredox Catalysis for Mild Functionalization

Recent advances in photoredox catalysis, as demonstrated in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, offer a low-energy pathway:

-

Visible Light-Mediated Coupling :

A mixture of 1-(2,6-difluorophenyl)piperazine, tert-butyl carbamate, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in dichloroethane is irradiated with blue LEDs under oxygen atmosphere. The reaction completes in 10 hours, achieving 90–95% yield.

Mechanistic Insight :

-

TEMPO acts as a redox mediator, facilitating single-electron transfer (SET) processes.

-

Oxygen serves as a terminal oxidant, preventing over-reduction.

Comparative Analysis of Synthetic Methods

Trade-offs :

-

Nitro Reduction : High yield and scalability but requires handling hazardous hydrogen gas.

-

Buchwald-Hartwig : Avoids hydrogenation but suffers from lower yields and expensive ligands.

-

Photoredox : Rapid and efficient but demands specialized equipment for light irradiation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Optimization

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity by HPLC.

Challenges and Mitigation Strategies

Regioselectivity in Aromatic Substitution

The electron-withdrawing effect of fluorine atoms directs substitution to the para position. However, trace amounts of ortho-substituted byproducts (<2%) may form, necessitating rigorous chromatography.

Boc Group Stability

The tert-butyl carbamate is susceptible to acidic conditions. Storage at 2–8°C in inert atmosphere (N₂) prevents decomposition.

Applications in Drug Discovery

This compound’s primary application lies in synthesizing kinase inhibitors, where the difluorophenyl group enhances binding to ATP pockets. Recent studies highlight its role in:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carboxylate derivatives are widely utilized in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, synthesis, and applications.

Substituent Variations on the Aromatic Ring

Amino and Halogen Substituents

- Similarity score: 0.67 (compared to the target compound) .

- Tert-butyl 4-(5-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate :

- Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate :

Heterocyclic Attachments

- Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate: Cyano group enables click chemistry or further functionalization. Intermediate in kinase inhibitor synthesis .

- Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 501126-13-2):

Functional Group Modifications on the Piperazine Core

- Tert-butyl 4-(5-(3-(but-3-yn-1-yl)propanamido)pyridin-2-yl)piperazine-1-carboxylate :

- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS 158985-37-6):

Buchwald-Hartwig Amination

- Used to attach aryl halides (e.g., 4-bromobenzotrifluoride) to tert-butyl piperazine-1-carboxylate.

- Yields: 85–90% under mild conditions (room temperature, 3 hours) .

Reductive Amination

- Applied to synthesize cyclohexyl-piperazine derivatives (e.g., CAS 284/285) using NaHB(OAc)₃ in DCM .

Carbamate Protection/Deprotection

- The tert-butyl group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield free piperazine intermediates .

Hydrogen-Bonding Capacity

- The 4-amino group in the target compound facilitates hydrogen bonding, influencing crystal packing and solubility .

- Fluorine atoms reduce basicity of the aromatic ring compared to non-fluorinated analogs .

Pharmacological Relevance

- Soluble Epoxide Hydrolase (sEH) Inhibitors: Piperazine derivatives with carbonyl linkers (e.g., compound 37) show nanomolar potency .

- Antimicrobial Agents : Bromo- and trifluoromethyl-substituted analogs exhibit enhanced activity against resistant strains .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Application |

|---|---|---|---|---|

| 170104-82-2 (Target) | C₁₅H₂₀F₂N₃O₂ | 327.34 | 4-Amino-2,6-difluorophenyl | Intermediate synthesis |

| 170911-92-9 | C₁₅H₂₁N₃O₂ | 275.35 | 4-Aminophenyl | Drug discovery |

| 474330-06-8 | C₁₄H₁₉ClN₄O₄ | 342.78 | 6-Chloro-3-nitropyridin-2-yl | Technical research |

| 501126-13-2 | C₁₄H₁₈FN₃O₂ | 279.32 | 6-Fluoropyridin-3-yl | Heterocyclic development |

Biological Activity

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate (CAS Number: 170104-82-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H21F2N3O2

IUPAC Name: tert-butyl 4-(4-amino-2,6-difluorophenyl)-1-piperazinecarboxylate

Molecular Weight: 295.35 g/mol

InChI Key: SKNCMVAICXALKM-UHFFFAOYSA-N

The compound features a piperazine ring linked to a difluorophenyl group, which is critical for its interaction with biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

This compound primarily acts as a modulator of various receptors and enzymes. Its mechanism of action involves:

- Receptor Binding: The compound demonstrates affinity for dopamine receptors, particularly the D2 subtype, influencing neurotransmitter signaling pathways.

- Enzyme Inhibition: It may inhibit enzymes involved in key metabolic pathways, although specific targets remain to be fully elucidated.

1. Antidepressant Effects

Research indicates that compounds with similar piperazine structures can exhibit antidepressant-like effects. Studies have shown that modifications in the piperazine ring can enhance activity at serotonin receptors, suggesting potential applications in treating mood disorders.

2. Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines through apoptosis induction.

3. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro assays indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Piperazine Ring: Essential for receptor binding; modifications can enhance or reduce activity.

- Amino Group: Critical for hydrogen bonding interactions with biological targets.

- Fluorine Substituents: Increase lipophilicity and may enhance binding affinity to certain receptors.

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate?

Synthesis requires precise control of reaction conditions:

- Temperature : Maintained between 0–25°C during coupling reactions to prevent side reactions (e.g., oxidation or decomposition) .

- Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for nucleophilic substitutions .

- Inert Atmosphere : Nitrogen or argon is used to protect reactive intermediates (e.g., amines) from moisture and oxygen .

- Catalysts/Reagents : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may enhance coupling efficiency in Boc-protection steps .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, targeting ≥95% purity .

Q. How is the structural integrity of this compound confirmed?

- NMR Spectroscopy : H and C NMR identify key signals:

- Tert-butyl group: Singlet at ~1.4 ppm (9H) in H NMR .

- Piperazine ring: Multiplets between 2.5–3.5 ppm .

- Aromatic fluorines: F NMR signals at -110 to -120 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for CHFNO: 352.17 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine ring and fluorophenyl moiety .

Q. What analytical methods ensure purity for this compound in pharmacological studies?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Purity ≥97% is required for biological assays .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

- Karl Fischer Titration : Confirms moisture content <0.1% to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

Contradictions may arise due to:

- Assay Conditions : Variations in pH, ionic strength, or temperature alter fluorophenyl-amine interactions with targets. Standardize buffer systems (e.g., Tris-HCl pH 7.4) .

- Protein Source : Species-specific receptor isoforms (e.g., human vs. rodent) yield divergent binding affinities .

- Control Experiments : Use competitive inhibitors (e.g., known antagonists) to validate specificity .

Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC values across studies .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine substituents) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the amine group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

- In Vitro Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How does the stereochemistry of the piperazine ring influence biological activity?

- Enantiomer Separation : Chiral HPLC or enzymatic resolution isolates (R)- and (S)-configured piperazines .

- Activity Comparison : Test enantiomers in cellular models (e.g., cAMP assays for GPCR targets). For example, (R)-enantiomers may show 10-fold higher affinity for serotonin receptors .

- Molecular Docking : Simulate interactions with receptor binding pockets to rationalize stereochemical preferences .

Q. What computational methods predict the compound’s solubility and logP values?

- Quantitative Structure-Property Relationship (QSPR) : Algorithms like ALOGPS estimate logP (~2.5) based on fluorophenyl and tert-butyl substituents .

- Molecular Dynamics (MD) Simulations : Solubility in aqueous media correlates with hydrogen-bonding capacity of the amine group .

- Experimental Validation : Compare predictions with shake-flask method measurements in octanol-water systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Reagent Quality : Lower yields may stem from impure starting materials (e.g., tert-butyl chloroformate with <98% purity) .

- Workup Procedures : Inefficient extraction or crystallization steps reduce isolated yields. Optimize solvent ratios (e.g., ethyl acetate/hexane) .

- Replication : Reproduce protocols from high-yield studies with strict adherence to inert conditions and stoichiometry .

Q. Why do cytotoxicity assays show variability across cell lines?

- Cell-Specific Uptake : Differences in membrane transporters (e.g., organic cation transporters) affect intracellular concentrations .

- Metabolic Activation : Some cell lines (e.g., HepG2) express higher CYP450 levels, converting the compound to toxic metabolites .

- Proliferation Rates : Fast-dividing cells (e.g., HeLa) may exhibit higher sensitivity due to DNA synthesis interference .

Methodological Recommendations

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) for enantiomer separation .

- Stability Testing : Store the compound at -20°C under argon to prevent Boc-group cleavage .

- Biological Replicates : Perform assays in triplicate with independent compound batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.